Aminopentamide sulfate

概要

説明

オキサナミドは、IUPAC名2-エチル-3-プロピルオキシラン-2-カルボキサミドとしても知られており、分子式C8H15NO2、モル質量157.213 g/molの化合物です . これは不安解消薬および筋弛緩薬であり、十分な高用量では鎮静作用と催眠作用をもたらす可能性があります . オキサナミドは、月経前症候群、閉経、その他の原因による不安の治療における有効性について研究されています .

2. 製法

オキサナミドはさまざまな方法で合成することができます。 一般的なアプローチの1つは、シアン化水素をシアンに酸化し、その後加水分解することです . 別の方法は、ホルムアミドからグロー放電電解によって調製する方法です . これらの方法は通常、大規模にオキサナミドを製造するために工業環境で使用されます。

準備方法

Oxanamide can be synthesized through various methods. One common approach involves the oxidation of hydrogen cyanide to cyanogen, which is then hydrolyzed . Another method includes the preparation from formamide by glow-discharge electrolysis . These methods are typically used in industrial settings to produce oxanamide on a larger scale.

化学反応の分析

オキサナミドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: オキサナミドは、特定の条件下で酸化されてさまざまな酸化生成物を生成することができます。

還元: 一般的な還元剤を使用して還元することもできます。

置換: オキサナミドは、1つの官能基が別の官能基で置換される置換反応に関与することができます。

これらの反応で使用される一般的な試薬や条件には、強力な酸化剤、還元剤、トリフレートインジウム (In(OTf)3) などの触媒があります . これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。

4. 科学研究の応用

オキサナミドは、幅広い科学研究の応用があります。

科学的研究の応用

Pharmacological Profile

- Class : Anticholinergic agent

- Chemical Formula : C19H26N2O5S

- Solubility : Freely soluble in water and alcohol; very slightly soluble in chloroform

- Administration : Typically administered via intramuscular injection

Scientific Research Applications

Aminopentamide sulfate has been studied for various applications beyond its primary use in veterinary medicine:

- Veterinary Medicine : Used extensively for treating vomiting, diarrhea, pylorospasm, and other gastrointestinal issues in pets.

- Pharmacological Research : Investigated for its effects on gastrointestinal motility and its potential role as an anxiolytic agent.

- Organic Synthesis : Serves as a building block for synthesizing other organic compounds due to its unique chemical structure.

Data Table of Applications

| Application Area | Description |

|---|---|

| Veterinary Medicine | Treats vomiting, diarrhea, pylorospasm, and hypertrophic gastritis in dogs and cats |

| Pharmacological Research | Explored for effects on gastrointestinal motility and potential anxiolytic properties |

| Organic Synthesis | Used as a precursor in the synthesis of various organic compounds |

Case Study 1: Canine Intestinal Lymphangiectasia

A 9-year-old spayed female beagle presented with vomiting after dietary changes. Treatment with this compound (0.2 mg IM) resulted in significant improvement, demonstrating its efficacy in managing gastrointestinal symptoms.

Case Study 2: Acute Abdominal Spasm

In another case involving a dog with acute abdominal visceral spasm, aminopentamide was administered to reduce colonic contractions. The treatment led to a marked decrease in gastric motility and improvement in the dog's overall condition within days.

Research Findings

Recent studies have elucidated the crystal structure of aminopentamide hydrogen sulfate, revealing insights into its molecular interactions. The compound crystallizes in space group P21/c, forming layers with strong hydrogen bonding between cations and anions. This structural understanding aids in comprehending its pharmacological actions at the molecular level .

作用機序

オキサナミドは、中枢神経系と相互作用することによってその効果を発揮します。 これは筋弛緩薬および不安解消薬として作用し、高用量では鎮静作用と催眠作用をもたらします . その作用機序に関与する正確な分子標的と経路は現在も調査中ですが、脳内の神経伝達物質の活性を調節すると考えられています .

類似化合物との比較

オキサナミドは、オキサミドやオキサゾリンなどの他の類似化合物と比較することができます。

オキサミド: オキサミドはシュウ酸から誘導されたジアミドであり、肥料中の尿素の代替品として使用されます. これは、オキサナミドとは異なる用途と化学的性質を持っています。

オキサゾリン: オキサゾリンは、環化反応によってオキサナミドから合成できる複素環です.

オキサナミドは、不安解消薬と筋弛緩薬の特性を組み合わせたものであり、医療および工業の両方の分野で価値のあるものとなっています。

生物活性

Aminopentamide sulfate, also known as aminopentamide hydrogen sulfate, is a potent anticholinergic agent primarily utilized in veterinary medicine for its smooth muscle antispasmodic properties. This compound is particularly effective in controlling gastrointestinal motility and secretions, making it valuable in treating conditions such as vomiting and diarrhea in dogs and cats.

This compound has a chemical formula of . It functions by blocking muscarinic receptors in smooth muscle, which leads to a reduction in the tone and amplitude of colonic contractions. This action is similar to that of atropine but with greater specificity for the gastrointestinal tract, resulting in fewer side effects such as mydriasis (pupil dilation) and salivation .

Pharmacological Profile

- Class : Anticholinergic

- Solubility : Freely soluble in water and alcohol; very slightly soluble in chloroform .

- Administration : Typically administered via intramuscular injection in veterinary settings.

Biological Effects

The primary biological activities of this compound include:

- Reduction of Gastrointestinal Motility : It significantly decreases gastric secretions and acidity, which helps manage acute abdominal visceral spasms, pylorospasm, and hypertrophic gastritis .

- Antiemetic Effects : Aminopentamide is used as a fast-acting antiemetic, providing relief from nausea and vomiting associated with various gastrointestinal disorders .

Case Study 1: Canine Intestinal Lymphangiectasia

A 9-year-old spayed female beagle presented with vomiting after dietary changes. The dog was treated with this compound (0.2 mg IM) to control the vomiting. Following treatment, the dog's condition improved, demonstrating the efficacy of aminopentamide in managing gastrointestinal symptoms .

Case Study 2: Acute Abdominal Spasm

In another case involving a dog with acute abdominal visceral spasm, aminopentamide was administered to reduce colonic contractions. The treatment led to a marked decrease in gastric motility and improvement in the dog's overall condition within days .

Research Findings

Recent studies have elucidated the crystal structure of aminopentamide hydrogen sulfate, revealing insights into its molecular interactions. The compound crystallizes in space group P21/c, forming layers with strong hydrogen bonding between cations and anions. This structural understanding aids in comprehending its pharmacological actions at the molecular level .

Comparative Efficacy

| Property | This compound | Atropine |

|---|---|---|

| Gastrointestinal Specificity | High | Moderate |

| Duration of Action | Longer | Shorter |

| Side Effects | Fewer | More (mydriasis, salivation) |

| Indications | Vomiting, diarrhea | Various (including bradycardia) |

特性

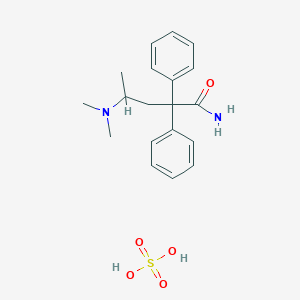

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-46-8 (Parent) | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057604 | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |

| Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopentamide sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPENTAMIDE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。